1,1'-Diethyl-4,4'-dicarbocyanine iodide

Catalog No.
S1515119
CAS No.
18300-31-7
M.F
C27H27IN2
M. Wt
506.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Diethyl-4,4'-dicarbocyanine iodide

CAS Number

18300-31-7

Product Name

1,1'-Diethyl-4,4'-dicarbocyanine iodide

IUPAC Name

(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide

Molecular Formula

C27H27IN2

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

XDGZLJIBGBJNTI-UHFFFAOYSA-M

SMILES

CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]

Synonyms

1,1'-Diethyl-4,4'-dicarbocyanine iodide Dye content 90 %

Canonical SMILES

CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]

Isomeric SMILES

CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]

1,1'-Diethyl-4,4'-dicarbocyanine iodide is a synthetic organic compound belonging to the class of cyanine dyes, characterized by its intense coloration and high molar absorptivity. Its molecular formula is C27H27IN2C_{27}H_{27}IN_2 and it has a molecular weight of 480.4 g/mol . The compound features a conjugated system that allows for significant light absorption in the visible spectrum, making it useful in various applications, particularly in biological and analytical fields.

Involving 1,1'-diethyl-4,4'-dicarbocyanine iodide are related to its interactions with light. The compound exhibits strong absorption peaks, particularly around 810 nm, which corresponds to its electronic transitions within the conjugated pi-system . These transitions can be described using quantum mechanical models such as the "particle in a box" model, which explains how the structure of the dye influences its light absorption properties .

1,1'-Diethyl-4,4'-dicarbocyanine iodide is noted for its biological activity, particularly as a fluorescent dye. It is often employed in fluorescence microscopy and flow cytometry due to its ability to bind to nucleic acids and proteins. The compound's fluorescence properties make it valuable for visualizing cellular processes and structures in various biological studies .

The synthesis of 1,1'-diethyl-4,4'-dicarbocyanine iodide typically involves the condensation of appropriate aldehydes with diethylmalonate or similar compounds under acidic conditions. A common method includes:

  • Reactants: Diethyl malonate and an appropriate aromatic aldehyde.
  • Catalysis: Acidic catalyst (often p-toluenesulfonic acid).
  • Conditions: Heating under reflux to promote condensation.
  • Purification: The product is usually purified through recrystallization or chromatography.

This synthetic pathway allows for the production of high-purity dye suitable for research applications .

The applications of 1,1'-diethyl-4,4'-dicarbocyanine iodide are diverse:

  • Fluorescent Labeling: Used extensively in biological imaging techniques.
  • Photodynamic Therapy: Investigated for potential use in cancer treatment due to its phototoxic properties when activated by light.
  • Analytical Chemistry: Employed as a reagent in various assays due to its strong absorbance characteristics.

These applications leverage the compound's unique optical properties and biocompatibility .

Interaction studies involving 1,1'-diethyl-4,4'-dicarbocyanine iodide often focus on its binding affinity with biomolecules such as DNA and proteins. These studies utilize techniques like fluorescence resonance energy transfer (FRET) to explore molecular interactions and dynamics within cells. The compound's ability to emit fluorescence upon excitation provides insights into cellular environments and molecular behaviors .

Several compounds share structural similarities with 1,1'-diethyl-4,4'-dicarbocyanine iodide. Here are some notable examples:

Compound NameMolecular FormulaAbsorption Maximum (nm)Unique Features
1,1'-Diethyl-2,2'-cyanine iodideC24H24N2I450Shorter conjugation length; lower absorption peak
1,1'-Diethyl-2,2'-carbocyanine iodideC25H26N2I480Intermediate length; used in similar applications
1,1'-Diethyl-4,4'-carbocyanine iodideC27H27N2I704Higher absorption than 1,1'-diethyl-2,2' variants
1,1'-Diethyl-4,4'-tricarbocyanine iodideC29H29N2I932Extended conjugation; used for longer wavelength applications

The uniqueness of 1,1'-diethyl-4,4'-dicarbocyanine iodide lies in its optimal balance between absorption characteristics and biological compatibility, making it particularly suitable for fluorescence-based applications in research settings .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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